
Dutastéride-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dutasteride-13C6 is a labeled analog of dutasteride, a synthetic 4-azasteroid compound. It is primarily used as an internal standard for the quantification of dutasteride in various analytical applications, particularly in mass spectrometry. Dutasteride itself is a dual inhibitor of the 5α-reductase enzymes, which are responsible for converting testosterone to dihydrotestosterone, a potent androgen involved in the development and enlargement of the prostate gland .
Applications De Recherche Scientifique
Dutasteride-13C6 is extensively used in scientific research for:
Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of dutasteride.
Biology: Studying the metabolic pathways and pharmacokinetics of dutasteride in biological systems.
Medicine: Researching the efficacy and safety of dutasteride in treating conditions like benign prostatic hyperplasia and androgenetic alopecia.
Industry: Quality control and validation of analytical methods for dutasteride in pharmaceutical formulations
Mécanisme D'action
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride-13C6 is the conversion of testosterone into DHT by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride-13C6 prevents the formation of DHT, thereby disrupting the androgen signaling pathway that contributes to prostate growth .
Pharmacokinetics
The pharmacokinetics of Dutasteride-13C6 is influenced by its formulation . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life . The bioavailability of Dutasteride is also influenced by the formulation of the administered medication .
Result of Action
The molecular and cellular effects of Dutasteride-13C6’s action primarily involve the reduction of DHT levels and the subsequent disruption of androgen signaling . This leads to a decrease in prostate weight, as observed in various models of benign prostatic hypertrophy . Dutasteride-13C6 also shows antitumor effects in vivo .
Action Environment
The action, efficacy, and stability of Dutasteride-13C6 can be influenced by various environmental factors. It’s important to note that the formulation of the drug can significantly impact its pharmacokinetic properties, which in turn can be influenced by factors such as pH, temperature, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
Dutasteride-13C6 interacts with the 5α-reductase enzyme, inhibiting its activity . This interaction is competitive and irreversible, leading to a significant decrease in DHT levels . The inhibition is time-dependent with apparent Ki values of 17 and 4.3 nM at 10- and 30-minute reaction times, respectively .
Cellular Effects
Dutasteride-13C6 has been shown to have significant effects on various types of cells. In prostate cancer cells, it inhibits androgen action and promotes cell death . In bladder cancer cells, dutasteride treatment led to significant inhibition of testosterone-induced increase dependent on AR and SLC39A9 .
Molecular Mechanism
Dutasteride-13C6 exerts its effects at the molecular level by binding to the active site of the 5α-reductase enzyme, thereby preventing the conversion of testosterone to DHT . This results in a decrease in DHT levels, which can influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time, dutasteride-13C6 has been observed to have a prolonged effect on the inhibition of 5α-reductase, leading to sustained decreases in DHT levels . It has also been noted for its stability and lack of degradation over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of dutasteride-13C6 have been observed to vary with dosage. For instance, dutasteride decreases prostate weight in a rat model of benign prostatic hypertrophy induced by testosterone after castration when administered daily for 28 days at doses of 0.045 mg/kg as a solution or 0.756 mg/kg in subcutaneous microspheres .
Metabolic Pathways
Dutasteride-13C6 is involved in the metabolic pathway of androgen biosynthesis, where it inhibits the conversion of testosterone to DHT by blocking the action of the 5α-reductase enzyme .
Transport and Distribution
Given its lipophilic nature and its ability to bind to proteins, it is likely that it can diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
As a lipophilic compound, it is likely to be found in the cytoplasm and possibly in the nucleus where it can interact with the 5α-reductase enzyme .
Méthodes De Préparation
The preparation of Dutasteride-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of dutasteride. The synthetic route typically starts with the formation of a mixed anhydride, followed by its reaction with 2,5-bis(trifluoromethyl)phenylamine in the presence of a Lewis catalyst. The product is then isolated, purified, and crystallized from an acetonitrile/water mixture . Industrial production methods for dutasteride itself involve similar steps, with additional optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
Dutasteride-13C6, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: Dutasteride can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert dutasteride to its dihydro form.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically hydroxylated or reduced derivatives of dutasteride.
Comparaison Avec Des Composés Similaires
Dutasteride-13C6 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. Similar compounds include:
Finasteride: Another 5α-reductase inhibitor, but it primarily inhibits type II 5α-reductase.
Non-labeled Dutasteride: The non-labeled version of dutasteride, used for therapeutic purposes.
Other labeled steroids: Compounds like testosterone-13C3, used for similar analytical purposes
Dutasteride-13C6 stands out due to its dual inhibition of both type I and type II 5α-reductase enzymes and its specific application in precise quantification studies.
Propriétés
Numéro CAS |
1217685-27-2 |
|---|---|
Formule moléculaire |
C₂₁¹³C₆H₃₀F₆N₂O₂ |
Poids moléculaire |
534.49 |
Synonymes |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide-13C6; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost_x000B_-1- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


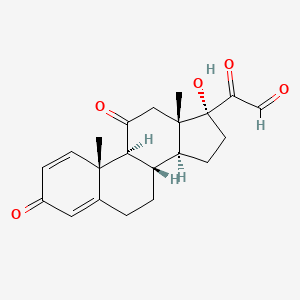
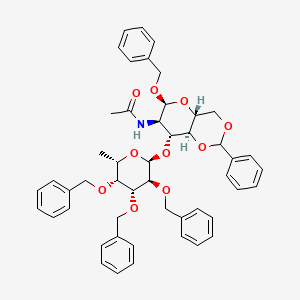
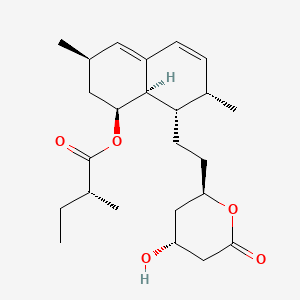

![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)
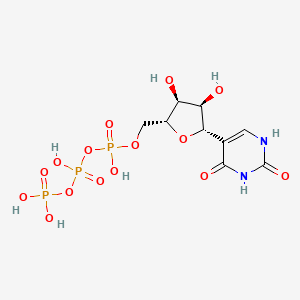
![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)

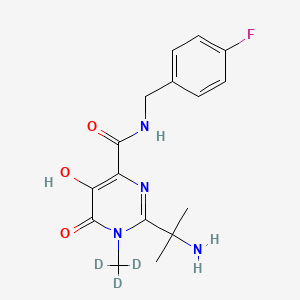
![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)
![[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1141119.png)
